(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound that plays a significant role in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features an amino group, a trifluoromethylphenyl moiety, and a butanoic acid structure, making it a versatile molecule for research and industrial applications. Its unique properties are attributed to the presence of the trifluoromethyl group, which enhances its biological activity and lipophilicity.
The compound is cataloged under the CAS number 332061-83-3 and can be found in various chemical databases such as PubChem and Sigma-Aldrich. It is commercially available for research purposes, indicating its relevance in the scientific community.
This compound belongs to the class of amino acids and derivatives, specifically as a substituted amino acid. The presence of the trifluoromethyl group classifies it further as a fluorinated organic compound.
The synthesis of (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride typically involves several key steps:
The synthetic route can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride has a complex molecular structure characterized by:
The structural representation includes an amino group attached to a butanoic acid backbone with a trifluoromethyl-substituted phenyl group at the fourth position.
The compound's structural data can be visualized using software tools that allow for 2D and 3D modeling, aiding in understanding its spatial configuration and potential interactions with biological targets.
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride can participate in various chemical reactions typical of amino acids:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during synthetic processes.
The mechanism of action for (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes:
Experimental studies often elucidate these mechanisms through techniques such as molecular docking studies or binding affinity assays.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm purity and structural integrity.
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride has several applications in scientific research:
This compound's versatility makes it an important subject in ongoing research across various scientific disciplines.
Chiral β-amino acids serve as fundamental building blocks for peptidomimetics due to their enhanced metabolic stability compared to traditional α-amino acids. The β-amino acid framework in this compound extends the distance between functional groups, allowing for novel interactions with biological targets that are inaccessible to conventional peptides. The (R)-enantiomer specifically enables precise molecular recognition in chiral environments like enzyme active sites, often resulting in superior target affinity and reduced off-target effects [5].
Table 1: Comparative Advantages of β-Amino Acids in Drug Design
Property | α-Amino Acids | β-Amino Acids | Impact on Drug Performance |
---|---|---|---|
Metabolic Stability | Low | High | Extended half-life |
Backbone Flexibility | Restricted | Increased | Enhanced target adaptation |
Stereochemical Complexity | Single chiral center | Additional chiral center options | Improved target selectivity |
Peptide Bond Proteolysis | Susceptible | Resistant | Reduced enzymatic degradation |
The incorporation of β-amino acids like (R)-3-amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride into peptidomimetic structures mitigates several limitations of natural peptides, including rapid in vivo degradation and poor oral bioavailability. The protonated amine (pKa ~9.5) and carboxylic acid (pKa ~4.5) groups enable salt formation and enhance crystallinity properties, crucial for purification and formulation. This specific compound's structural features—including the hydrophobic aromatic ring and ionizable groups—create an optimal balance between membrane permeability and aqueous solubility, aligning with Lipinski's rule of five parameters (molecular weight: 283.68, calculated LogP: ~2.5, H-bond donors: 2, H-bond acceptors: 4) [6] [9].
The trifluoromethyl (-CF₃) group at the para-position of the phenyl ring induces profound electronic and steric effects that enhance drug-receptor interactions. This strongly electron-withdrawing group (σₚ = 0.54, π = 0.88) significantly increases the compound's lipophilicity while reducing its metabolic oxidation potential. The C-F bond's high thermodynamic stability and low polarizability contribute to enhanced membrane permeability and bioavailability compared to non-fluorinated analogs [1] [3].
Table 2: Impact of Trifluoromethyl Group Position on Molecular Properties
Positional Isomer | CAS Number | Molecular Weight | Calculated LogP | Key Applications |
---|---|---|---|---|
4-(Trifluoromethyl) | 332061-83-3 | 283.68 | 2.39 | Dipeptidyl peptidase-IV inhibitors |
3-(Trifluoromethyl) | 269726-73-0 | 283.68 | 2.35 | Neurotransmitter analogs |
2-(Trifluoromethyl) | 269396-76-1 | 283.68 | 2.42 | Enzyme substrate analogs |
The -CF₃ group's influence extends beyond physicochemical properties to specific biological interactions: it creates hydrophobic binding pockets in protein targets, participates in dipole-dipole interactions, and sterically blocks metabolic sites on the aromatic ring. This is exemplified in dipeptidyl peptidase-4 (DPP-4) inhibitors where the 4-trifluoromethyl analog demonstrates superior potency compared to its 2- and 3-substituted isomers due to optimal spatial orientation within the enzyme's hydrophobic S1 pocket [1] [9]. The trifluoromethyl group's contribution to binding affinity often exceeds that of methyl, chloro, or methoxy substituents by factors of 3-10x, justifying the synthetic challenges associated with its incorporation.
The synthetic development of (R)-3-amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride evolved from early racemic methods to sophisticated asymmetric syntheses driven by demand for enantiopure pharmaceutical intermediates. Initial routes suffered from low enantioselectivity (ee <60%) and cumbersome resolutions, but catalytic asymmetric hydrogenation breakthroughs enabled industrial-scale production with ee >98% [2] .
The patent landscape reveals intense competition in synthetic methodology, particularly for sitagliptin intermediates. CN112500316A (2020) details a novel BOC-protection strategy using di-tert-butyl dicarbonate in aprotic solvents, achieving high purity (>99.5%) by minimizing dipeptide condensation impurities. This method significantly improved upon earlier approaches documented in CZ2012872A3 (2012), which utilized expensive chiral auxiliaries and generated problematic chloride residues [2] .
Table 3: Key Patents for Synthesis and Applications
Patent/Publication | Priority Date | Key Innovation | Industrial Application |
---|---|---|---|
CZ2012872A3 | 2012-12-11 | Halide anion-assisted crystallization | Large-scale production of β-amino acid derivatives |
CN112500316A | 2020-12-15 | BOC-protection under anhydrous conditions | High-purity intermediate for DPP-4 inhibitors |
MFCD01860971 | Pre-2010 | Chiral resolution via diastereomeric salt formation | Early-stage pharmaceutical research |
Current manufacturing innovations focus on continuous-flow systems and biocatalytic approaches using engineered transaminases, reducing waste generation by >40% compared to batch processes. The compound's patent protection in pharmaceutical applications remains robust, with formulation patents extending until 2032-2035 in major markets. These synthetic advances transformed this β-amino acid from a laboratory curiosity to a multi-tonnage pharmaceutical building block, with annual production estimated at >10 metric tons globally to support blockbuster drug manufacturing [2] [3] .
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3